molecular formula C6H12Cl2O2 B156410 Dichloroacetaldehyde diethyl acetal CAS No. 619-33-0

Dichloroacetaldehyde diethyl acetal

Cat. No. B156410
M. Wt: 187.06 g/mol
InChI Key: CDHLQZJRWKQATP-UHFFFAOYSA-N
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Patent
US05380729

Procedure details

To a solution of dichloroacetaldehyde diethylacetal (25 g; 0.1336 mol) in 150 ml of THF cooled to 0° C. was added 17.99 g (0.16 mol) of potassium t-butoxide in 50 ml of THF. The ice-bath was removed, and the reaction mixture was allowed to reflux for 16 hr and cooled. The reaction mixture was filtered (through celite) and a pale yellow solution was concentrated in vacuo at 30° C. The residue was distilled to afford 18.1 g (90%) of 2-chloro-1,1-diethoxyethylene (Formula V: R3 =Cl; R4 =H; R5 =R6 =OC2H5), a colorless liquid, b.p. 70°-76° C./20-25 mm.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.99 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH:5](Cl)[Cl:6])[CH3:2].CC(C)([O-])C.[K+]>C1COCC1>[Cl:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[O:3][CH2:1][CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C(Cl)Cl)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.99 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hr
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered (through celite)
CONCENTRATION
Type
CONCENTRATION
Details
a pale yellow solution was concentrated in vacuo at 30° C
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=C(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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